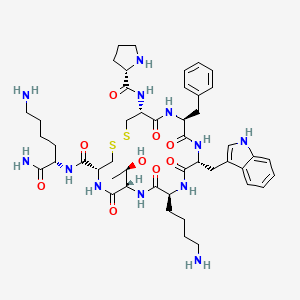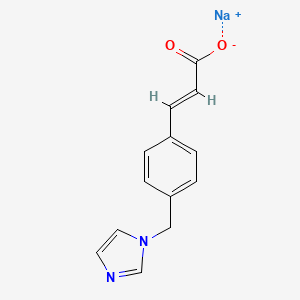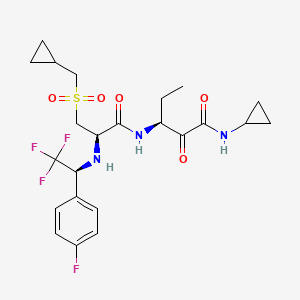
T2AA
描述
T2AA,也称为4-[4-[(2S)-2-氨基-3-羟丙基]-2,6-二碘苯氧基]苯酚,是一种作为增殖细胞核抗原 (PCNA) 抑制剂的化合物。该化合物在科学研究中显示出巨大的潜力,特别是在癌症生物学和 DNA 复制领域。
科学研究应用
作用机制
T2AA 通过抑制增殖细胞核抗原 (PCNA) 与 DNA 聚合酶 δ 之间的相互作用而发挥作用。这种抑制导致 DNA 复制叉停滞,导致 DNA 复制压力,最终抑制癌细胞生长。 涉及的分子靶点和途径包括 PCNA/PIP-box 肽相互作用和 DNA 复制机制 .
准备方法
合成路线和反应条件
T2AA 的合成涉及多个步骤,从制备中间体化合物开始。关键步骤包括:
碘化: 将碘原子引入酚环。
胺化: 在中间体化合物中添加一个氨基。
羟基化: 在中间体化合物中引入一个羟基。
反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应。具体的温度和反应时间取决于最终产品的所需产率和纯度。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级溶剂和催化剂,严格控制反应条件以确保高产率和纯度。最后,通过重结晶和色谱等技术纯化最终产品。
化学反应分析
反应类型
T2AA 经历多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化产物。
还原: this compound 在特定条件下可以被还原,生成不同的还原形式。
取代: 该化合物可以发生取代反应,其中分子中一个或多个原子被其他原子或基团取代。
常见的试剂和条件
这些反应中使用的常见试剂包括:
氧化剂: 如过氧化氢和高锰酸钾。
还原剂: 如硼氢化钠和氢化铝锂。
取代试剂: 如卤素和烷基化剂。
反应条件根据所需的反应而变化,但通常涉及控制温度、压力和使用合适的溶剂。
形成的主要产物
这些反应形成的主要产物包括 this compound 的各种氧化、还原和取代形式。这些产物具有不同的化学和生物学特性,使其在科学研究中的各种应用中发挥作用。
相似化合物的比较
类似化合物
一些与 T2AA 类似的化合物包括:
- 二氢愈创木酚酸
- SR 11302
- 布拉托平
- S-腺苷-L-蛋氨酸二硫酸甲苯磺酸盐
- 氟胞嘧啶
- 吡啶司汀 TFA
- SL327
This compound 的独特性
This compound 的独特性在于其对增殖细胞核抗原 (PCNA) 的特异性抑制及其诱导 DNA 复制压力的能力。 与其他化合物不同,this compound 对 PCNA/PIP-box 肽相互作用具有高亲和力,使其成为 DNA 复制的有效抑制剂,也是癌症研究中宝贵的工具 .
属性
IUPAC Name |
4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSKXJRVWVXRI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)







